4-[Methyl-[(4-methylpyridin-3-yl)methyl]amino]pyridine-2-carbonitrile
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Overview
Description
4-[Methyl-[(4-methylpyridin-3-yl)methyl]amino]pyridine-2-carbonitrile is a complex organic compound characterized by its pyridine-based structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Methyl-[(4-methylpyridin-3-yl)methyl]amino]pyridine-2-carbonitrile typically involves multi-step organic reactions. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This process involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids under controlled conditions . The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like potassium carbonate, in an organic solvent such as toluene or ethanol. The reaction mixture is heated to facilitate the coupling process, resulting in the formation of the desired pyridine derivative.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for higher yields and cost-effectiveness. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-[Methyl-[(4-methylpyridin-3-yl)methyl]amino]pyridine-2-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific substituents on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
4-[Methyl-[(4-methylpyridin-3-yl)methyl]amino]pyridine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as liquid crystals or organic semiconductors.
Mechanism of Action
The mechanism of action of 4-[Methyl-[(4-methylpyridin-3-yl)methyl]amino]pyridine-2-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the application. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, in medicinal applications, it may inhibit enzyme activity or block receptor signaling pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
4-[Methyl-[(4-methylpyridin-3-yl)methyl]amino]pyridine-2-carbonitrile can be compared with other pyridine derivatives, such as:
4-Methyl-3-(4-pyridin-3-yl-pyrimidin-2-yl)-benzoic acid: Another pyridine-based compound with different functional groups and applications.
2-Chloro-3-amino-4-methylpyridine: A simpler pyridine derivative used in various synthetic applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for specialized applications in research and industry.
Properties
IUPAC Name |
4-[methyl-[(4-methylpyridin-3-yl)methyl]amino]pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c1-11-3-5-16-9-12(11)10-18(2)14-4-6-17-13(7-14)8-15/h3-7,9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUIBIXNPBWEKES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)CN(C)C2=CC(=NC=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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